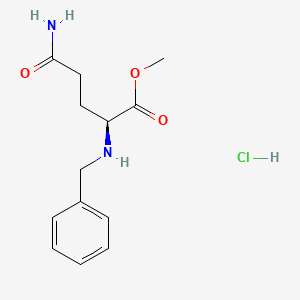
Bzl-Gln-Ome HCl
Vue d'ensemble
Description
Methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride: is a compound known for its applications in peptide synthesis and protein science. It is commonly referred to by its chemical name, methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride, and is recognized for its role as a protecting group in peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride typically involves the protection of amino acids using benzyl groups. The process often includes the use of liquid hydrogen fluoride for deprotection . The synthetic route involves the coupling of amino acids onto a functionalized polystyrene resin, followed by sequential deprotections and amide coupling reactions .
Industrial Production Methods: In industrial settings, the production of methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride involves large-scale peptide synthesis protocols. These methods utilize automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its role in peptide bond formation and deprotection reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride include hydrogen fluoride, sodium in liquid ammonia, and various protecting group reagents . The conditions for these reactions are typically mild to prevent degradation of the peptide chains .
Major Products Formed: The major products formed from the reactions involving methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride are protected peptides and deprotected amino acids. These products are crucial intermediates in the synthesis of complex peptides and proteins .
Applications De Recherche Scientifique
Methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protecting group for amino acids . This compound is also used in the study of protein-protein interactions and the development of peptide-based therapeutics .
Mécanisme D'action
The mechanism of action of methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride involves the protection of amino acid side chains during peptide synthesis. The benzyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation . The molecular targets include the amino groups of amino acids, and the pathways involved are those related to peptide synthesis and deprotection .
Comparaison Avec Des Composés Similaires
- Methyl (2S)-5-amino-2-(tert-butoxycarbonylamino)-5-oxopentanoate
- Methyl (2S)-5-amino-2-(benzyloxycarbonylamino)-5-oxopentanoate
- Methyl (2S)-5-amino-2-(fluorenylmethyloxycarbonylamino)-5-oxopentanoate
Uniqueness: Methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride is unique due to its specific use of the benzyl group as a protecting group. This provides a balance between stability and ease of deprotection, making it a preferred choice in peptide synthesis .
Propriétés
IUPAC Name |
methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-18-13(17)11(7-8-12(14)16)15-9-10-5-3-2-4-6-10;/h2-6,11,15H,7-9H2,1H3,(H2,14,16);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJASGUIWUFZEF-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)N)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)N)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402929-52-6 | |
| Record name | L-Glutamine, N2-(phenylmethyl)-, methyl ester, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402929-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



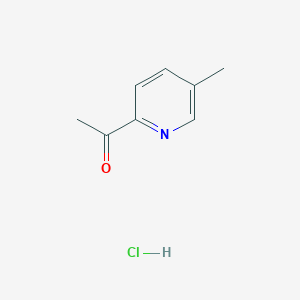

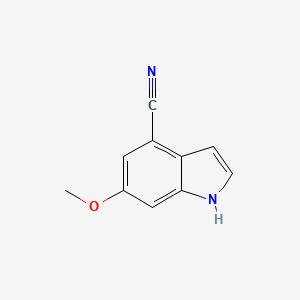

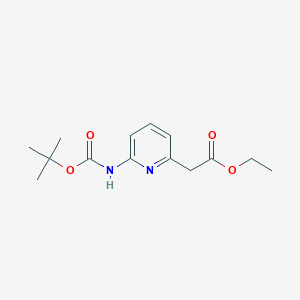

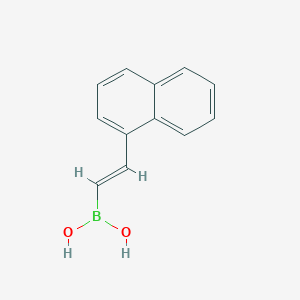
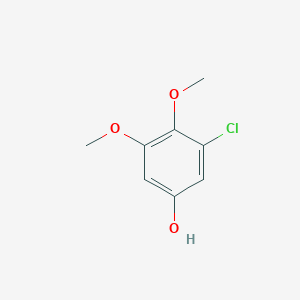


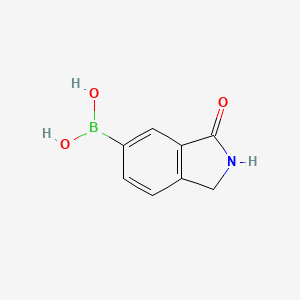
![Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]-](/img/structure/B1425480.png)
![Ethyl 8-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1425482.png)
